

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

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Compound of Interest

Compound Name: N3-C4-NHS ester

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This guide provides a comprehensive overview of non-cleavable linkers used in antibody-drug conjugates (ADCs), focusing on their core principles, mechanism of action, key chemical attributes, and their role in the design and efficacy of these targeted cancer therapies.

Core Principles of Non-Cleavable ADC Linkers

Antibody-drug conjugates are a class of biopharmaceutical drugs designed for the targeted treatment of cancer.[1] An ADC is comprised of three primary components: a monoclonal antibody that binds to a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a critical element that governs the stability and mechanism of drug release.

Linkers are broadly categorized as either cleavable or non-cleavable.[1] Non-cleavable linkers are distinguished by their high stability in the bloodstream, relying on the complete degradation of the antibody component within the lysosome of the target cell to release the cytotoxic payload.[1][2] This inherent stability is a significant advantage, as it minimizes the premature release of the payload into circulation, thereby reducing off-target toxicity.[3][4]

Mechanism of Action

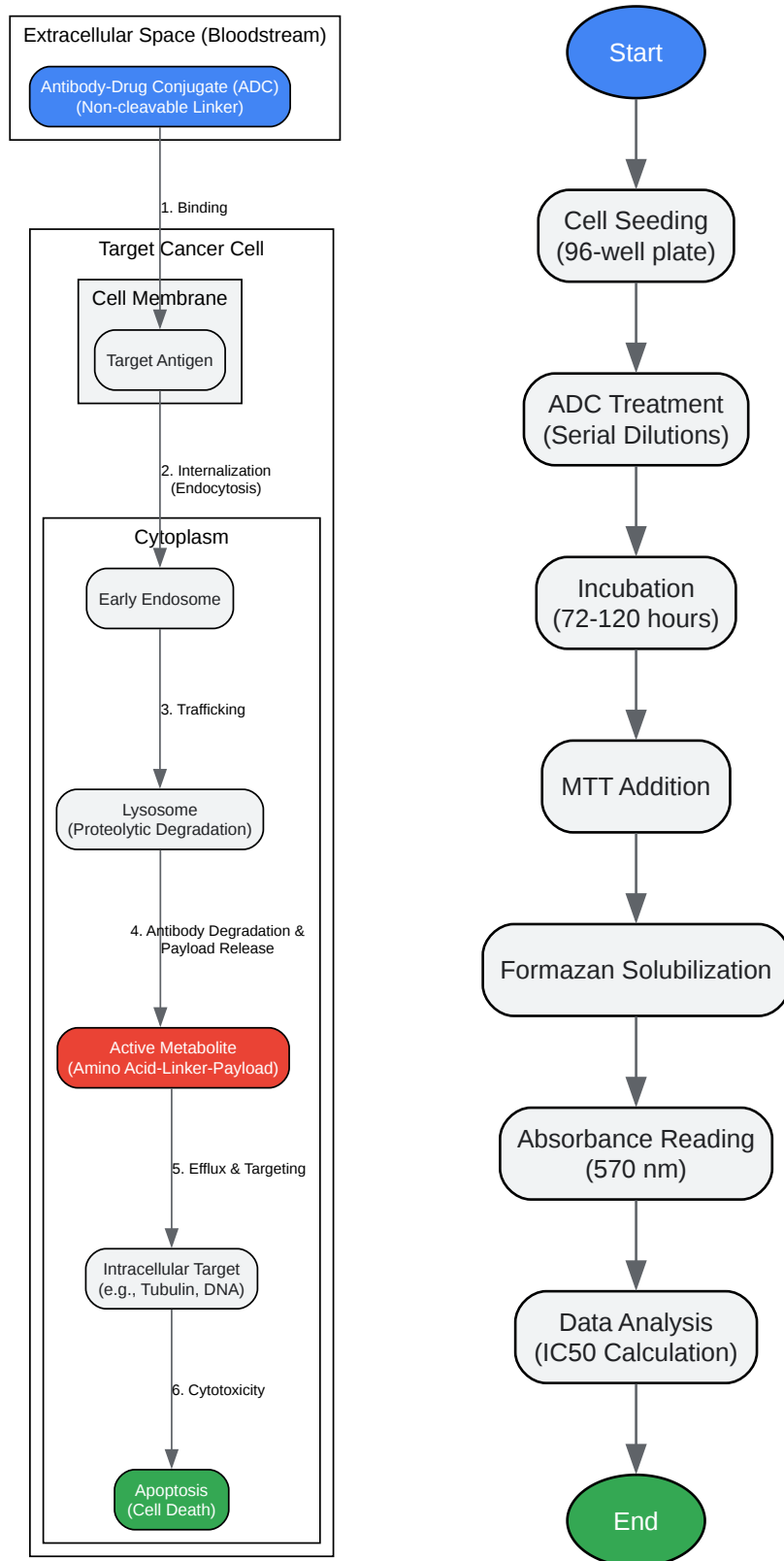
The journey of an ADC with a non-cleavable linker from administration to cytotoxic effect is a multi-step process that is critically dependent on the cellular machinery of the target cancer

cell.

2.1. Binding and Internalization: The process begins with the binding of the ADC's monoclonal antibody to its specific antigen on the surface of a cancer cell.^[1] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.^[1]

2.2. Intracellular Trafficking and Lysosomal Degradation: Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway.^[1] Within the acidic and enzyme-rich environment of the lysosome, proteases such as cathepsins degrade the antibody.^{[1][2]} This proteolytic degradation leads to the release of the payload, which is still attached to the linker and the amino acid residue (typically lysine or cysteine) to which the linker was conjugated.^{[5][6]}

2.3. Payload Release and Cytotoxic Effect: The resulting active metabolite, the amino acid-linker-payload complex, must then exit the lysosome to reach its intracellular target, such as microtubules or DNA, to exert its cytotoxic effect.^[7] The efficiency of this efflux can be influenced by lysosomal membrane transporters. For instance, the transporter SLC46A3 has been identified as playing a role in the efflux of the active catabolite of Trastuzumab emtansine (T-DM1), Lys-SMCC-DM1.^[7]



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